Cas no 1343793-03-2 (1-(2-methylpyrimidin-4-yl)-1,4-diazepane)

1-(2-methylpyrimidin-4-yl)-1,4-diazepane 化学的及び物理的性質
名前と識別子
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- 1H-1,4-Diazepine, hexahydro-1-(2-methyl-4-pyrimidinyl)-
- 1-(2-methylpyrimidin-4-yl)-1,4-diazepane
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- インチ: 1S/C10H16N4/c1-9-12-5-3-10(13-9)14-7-2-4-11-6-8-14/h3,5,11H,2,4,6-8H2,1H3
- InChIKey: QNSJUCZOQWSBMT-UHFFFAOYSA-N
- ほほえんだ: N1(C2C=CN=C(C)N=2)CCCNCC1
じっけんとくせい
- 密度みつど: 1.078±0.06 g/cm3(Predicted)
- ふってん: 331.8±27.0 °C(Predicted)
- 酸性度係数(pKa): 10.22±0.20(Predicted)
1-(2-methylpyrimidin-4-yl)-1,4-diazepane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M121061-1g |
1-(2-methylpyrimidin-4-yl)-1,4-diazepane |
1343793-03-2 | 1g |
$ 775.00 | 2022-06-04 | ||
Life Chemicals | F2167-4865-2.5g |
1-(2-methylpyrimidin-4-yl)-1,4-diazepane |
1343793-03-2 | 95%+ | 2.5g |
$1078.0 | 2023-09-06 | |
Life Chemicals | F2167-4865-10g |
1-(2-methylpyrimidin-4-yl)-1,4-diazepane |
1343793-03-2 | 95%+ | 10g |
$2264.0 | 2023-09-06 | |
TRC | M121061-500mg |
1-(2-methylpyrimidin-4-yl)-1,4-diazepane |
1343793-03-2 | 500mg |
$ 500.00 | 2022-06-04 | ||
Life Chemicals | F2167-4865-0.5g |
1-(2-methylpyrimidin-4-yl)-1,4-diazepane |
1343793-03-2 | 95%+ | 0.5g |
$512.0 | 2023-09-06 | |
TRC | M121061-100mg |
1-(2-methylpyrimidin-4-yl)-1,4-diazepane |
1343793-03-2 | 100mg |
$ 135.00 | 2022-06-04 | ||
Life Chemicals | F2167-4865-5g |
1-(2-methylpyrimidin-4-yl)-1,4-diazepane |
1343793-03-2 | 95%+ | 5g |
$1617.0 | 2023-09-06 | |
Life Chemicals | F2167-4865-0.25g |
1-(2-methylpyrimidin-4-yl)-1,4-diazepane |
1343793-03-2 | 95%+ | 0.25g |
$486.0 | 2023-09-06 | |
Life Chemicals | F2167-4865-1g |
1-(2-methylpyrimidin-4-yl)-1,4-diazepane |
1343793-03-2 | 95%+ | 1g |
$539.0 | 2023-09-06 |
1-(2-methylpyrimidin-4-yl)-1,4-diazepane 関連文献
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
1-(2-methylpyrimidin-4-yl)-1,4-diazepaneに関する追加情報
Comprehensive Overview of 1-(2-methylpyrimidin-4-yl)-1,4-diazepane (CAS No. 1343793-03-2): Properties, Applications, and Research Insights
The compound 1-(2-methylpyrimidin-4-yl)-1,4-diazepane (CAS No. 1343793-03-2) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This pyrimidine-derived diazepane hybrid combines a 2-methylpyrimidine moiety with a 1,4-diazepane ring, offering a versatile scaffold for drug discovery and material science. Its molecular formula, C10H15N5, and molecular weight of 205.26 g/mol make it an intermediate of interest for synthesizing more complex bioactive molecules.
In recent years, the demand for heterocyclic compounds like 1-(2-methylpyrimidin-4-yl)-1,4-diazepane has surged, driven by their role in developing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Researchers frequently search for "pyrimidine derivatives in drug design" or "diazepane-based pharmacophores," reflecting the compound's relevance in modern medicinal chemistry. Its methylpyrimidine component is particularly noteworthy, as this substructure is prevalent in FDA-approved drugs targeting cancers and inflammatory diseases.
The synthesis of CAS 1343793-03-2 typically involves multi-step organic reactions, including nucleophilic substitution and ring-closure strategies. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been explored to optimize its production—topics frequently queried in academic and industrial forums. Analytical characterization via NMR spectroscopy, HPLC purity analysis, and mass spectrometry confirms its structural integrity, addressing common quality control concerns among purchasers.
From an application standpoint, this compound serves as a building block for small-molecule libraries in high-throughput screening. Its diazepane ring contributes to conformational flexibility, a sought-after property in central nervous system (CNS) drug development—a trending topic given the global focus on neurodegenerative disorders. Patent literature reveals its utility in allosteric modulator designs, aligning with the pharmaceutical industry's shift toward targeted therapies.
Environmental and regulatory aspects of 1-(2-methylpyrimidin-4-yl)-1,4-diazepane are also frequently discussed. While not classified as hazardous under current GHS criteria, proper handling guidelines emphasize storage in anhydrous conditions due to potential hygroscopicity—a practical consideration often overlooked in search queries about "chemical storage best practices."
Emerging research directions include computational studies of its molecular docking profiles and ADMET predictions, areas gaining traction with AI-driven drug discovery. The compound's logP value (~1.2) and hydrogen bond acceptor/donor counts make it a case study for discussions on "Lipinski's Rule of Five compliance"—a perennial hot topic in medicinal chemistry circles.
In summary, CAS 1343793-03-2 represents a strategically valuable N-containing heterocycle with multifaceted research applications. Its dual pyrimidine-diazepane architecture continues to inspire innovations across therapeutic domains, while its synthetic accessibility positions it as a staple in fragment-based drug discovery pipelines worldwide.
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